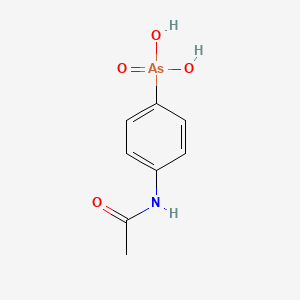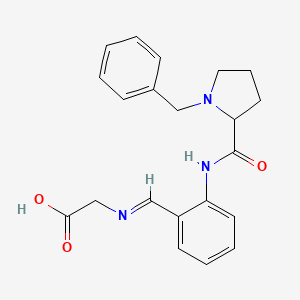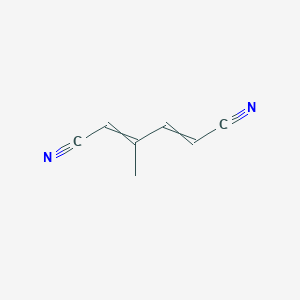
3-Methylhexa-2,4-dienedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhexa-2,4-dienedinitrile is a chemical compound with the molecular formula C7H6N2. It is characterized by the presence of two nitrile groups attached to a hexadiene backbone, with a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexa-2,4-dienedinitrile typically involves the reaction of 3-methylhexa-2,4-diene with a nitrile source under specific conditions. One common method involves the use of tetracyanoethylene in dichloromethane at room temperature, which produces the desired dinitrile compound . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high yield. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylhexa-2,4-dienedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The diene backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include amines, substituted dienes, and various oxidized derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
3-Methylhexa-2,4-dienedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylhexa-2,4-dienedinitrile involves its interaction with specific molecular targets The nitrile groups can form strong interactions with nucleophiles, leading to various chemical transformations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylhexa-2,4-diene: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
2,4-Hexadienedinitrile: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness
3-Methylhexa-2,4-dienedinitrile is unique due to the presence of both nitrile groups and a methyl group on the diene backbone. This combination enhances its reactivity and makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1789-45-3 |
|---|---|
Molekularformel |
C7H6N2 |
Molekulargewicht |
118.14 g/mol |
IUPAC-Name |
3-methylhexa-2,4-dienedinitrile |
InChI |
InChI=1S/C7H6N2/c1-7(4-6-9)3-2-5-8/h2-4H,1H3 |
InChI-Schlüssel |
RIMIOHDYJFNKSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC#N)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
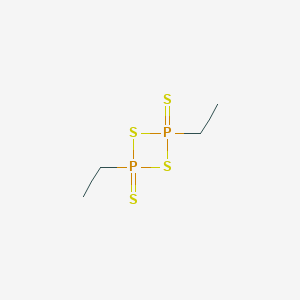
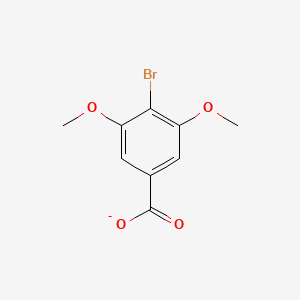
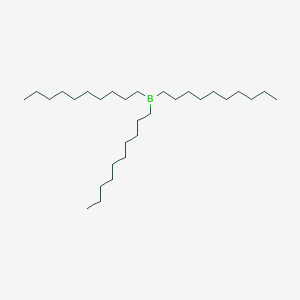
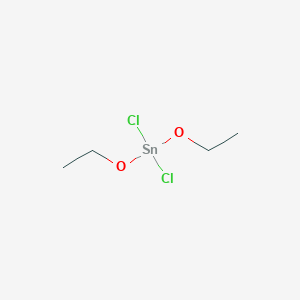
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
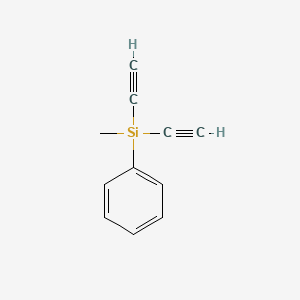

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)


